The compound falls within the broader class of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Pyrazoles are notable for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one can be achieved through several methods, typically involving the condensation of 3-acetylphenyl hydrazine with suitable acetylating agents.
The molecular structure of 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one can be analyzed using various spectroscopic techniques:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one largely depends on its interactions at a molecular level:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂O |
Molecular Weight | 200.24 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound is likely stable under normal laboratory conditions but may require specific handling precautions due to its reactive functionalities.
The applications of 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one are diverse:
The compound 1-[3-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exemplifies systematic naming conventions for pyrazole derivatives. Its IUPAC name is constructed hierarchically:
This naming follows IUPAC priority rules: the ketone group takes precedence over the pyrazole ring, positioning ethanone as the primary suffix. The 1H-pyrazol-4-yl prefix designates pyrazole as a substituent on the benzene ring [1] [6]. Alternative naming for isomers (e.g., 1-[4-(1H-pyrazol-4-yl)phenyl]ethanone) reflects attachment differences, altering physicochemical properties [5] [6].
Table 1: IUPAC Nomenclature Examples for Pyrazole Derivatives
Compound | Systematic Name | Key Substituents |
---|---|---|
Reference compound | 1-[3-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one | 3-Acetylphenyl at C4 of pyrazole |
Isomer from [5] | 1-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | 4-Acetylphenyl at N1 of pyrazole |
1-(1-Methyl-1H-pyrazol-4-yl)ethanone [7] | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one | Acetyl at C4, methyl at N1 |
4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid [9] | 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid | Carboxylic acid at para-position of phenyl |
Positional isomerism arises from variations in linkage sites between pyrazole and aryl rings, significantly altering electronic and steric profiles:
Electronic effects are pronounced in N1-linked systems, where the methyl group inductively donates electron density, polarizing the ring. Conversely, C4-linked isomers exhibit greater conjugation stability, as evidenced by bathochromic shifts in UV spectroscopy [6] [8]. Steric hindrance in ortho-substituted derivatives (e.g., 2-chloro analogs) further differentiates isomer reactivity [2].
Table 2: Physicochemical Comparison of Pyrazole-Aryl Isomers
Parameter | N1-Linked Isomer (e.g., 1-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethanone) | C4-Linked Isomer (e.g., 1-[3-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethanone) |
---|---|---|
Linkage site | Aryl at N1 of pyrazole | Aryl at C4 of pyrazole |
Conjugation efficiency | Moderate (twist between rings) | High (coplanar rings favored) |
Electron density at N1 | Reduced (alkylated nitrogen) | High (free lone pair) |
logP (Predicted) | ~2.0 [6] | ~1.7 [6] |
Hydrogen-bonding capacity | Low | High (N1 acceptor) |
Substitution patterns on pyrazole rings dictate bioactivity by modulating electronic, steric, and pharmacokinetic properties:
Notably, chalcone-pyrazole hybrids (e.g., 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(prop-2-yn-1-yloxy)phenyl]prop-2-en-1-ones) leverage C4-aryl ketone conjugation for extended π-systems, enhancing DNA intercalation or enzyme inhibition [2].
Table 3: Bioactivity Profiles by Pyrazole Substitution Pattern
Substitution Pattern | Example Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|
N1-Methyl, C4-(meta-acetylphenyl) | 1-[3-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one | Kinase inhibition (predicted) | Acetyl group coordinates ATP-binding site residues |
N1-Phenyl, C3-Methyl, C5-aryloxy | 3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propenones [2] | Anticancer | Conjugated enone system acts as Michael acceptor |
C4-Tetrazole hybrid | 5-(1-Aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole [8] | Antihypertensive | Tetrazole mimics carboxylic acid bioisostere |
C3-Trifluoromethyl | Celecoxib analogs [3] | COX-2 inhibition | CF₃ group enhances selectivity via hydrophobic pocket binding |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: